REACTION_CXSMILES
|
C1(C)C=CC(S(O)(=O)=O)=CC=1.[F:12][C:13]1[CH:26]=[CH:25][CH:24]=[CH:23][C:14]=1[CH2:15][O:16][CH:17]([CH2:20][CH2:21][OH:22])[CH2:18]O>O>[F:12][C:13]1[CH:26]=[CH:25][CH:24]=[CH:23][C:14]=1[CH2:15][O:16][CH:17]1[CH2:20][CH2:21][O:22][CH2:18]1
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
2-(2-fluorobenzyloxy)-butane-1,4-diol
|
Quantity
|
4.26 g
|
Type
|
reactant
|
Smiles
|
FC1=C(COC(CO)CCO)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(COC2COCC2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |